3-Iodopicolinimidamide hydrochloride
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Overview
Description
3-Iodopicolinimidamide hydrochloride is a chemical compound with the molecular formula C₆H₇ClIN₃. It is a derivative of picolinamide, where the iodine atom is substituted at the third position of the pyridine ring.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-Iodopicolinimidamide hydrochloride typically involves the iodination of picolinamide followed by the formation of the imidamide derivative. One common method includes the reaction of picolinamide with iodine and a suitable oxidizing agent under controlled conditions to introduce the iodine atom at the desired position. The resulting iodinated product is then treated with an appropriate reagent to form the imidamide derivative .
Industrial Production Methods
Industrial production methods for this compound may involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors, automated synthesis systems, and stringent quality control measures to ensure the purity and consistency of the final product .
Chemical Reactions Analysis
Types of Reactions
3-Iodopicolinimidamide hydrochloride can undergo various types of chemical reactions, including:
Substitution Reactions: The iodine atom can be substituted with other functional groups using nucleophilic substitution reactions.
Oxidation and Reduction Reactions: The compound can participate in redox reactions, altering its oxidation state.
Cyclization Reactions: It can undergo cyclization to form heterocyclic compounds.
Common Reagents and Conditions
Substitution Reactions: Common reagents include nucleophiles such as amines, thiols, and alkoxides.
Oxidation Reactions: Oxidizing agents like hydrogen peroxide or potassium permanganate.
Reduction Reactions: Reducing agents such as sodium borohydride or lithium aluminum hydride.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution can yield various substituted picolinimidamide derivatives, while oxidation and reduction reactions can lead to different oxidation states of the compound .
Scientific Research Applications
3-Iodopicolinimidamide hydrochloride has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules and heterocycles.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent in various diseases.
Industry: It is used in the development of new materials and as a reagent in chemical processes
Mechanism of Action
The mechanism of action of 3-Iodopicolinimidamide hydrochloride involves its interaction with specific molecular targets and pathways. The iodine atom in the compound can participate in halogen bonding, which can influence its binding to biological targets. Additionally, the imidamide group can interact with enzymes and receptors, modulating their activity. The exact molecular targets and pathways involved are still under investigation .
Comparison with Similar Compounds
Similar Compounds
- 3-Chloropicolinimidamide hydrochloride
- 3-Bromopicolinimidamide hydrochloride
- 3-Fluoropicolinimidamide hydrochloride
Comparison
Compared to its halogenated analogs, 3-Iodopicolinimidamide hydrochloride is unique due to the presence of the iodine atom, which can significantly influence its chemical reactivity and biological activity. The larger atomic radius and higher polarizability of iodine compared to chlorine, bromine, and fluorine can lead to different interaction profiles with biological targets and reagents .
Properties
CAS No. |
1179362-93-6 |
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Molecular Formula |
C6H7ClIN3 |
Molecular Weight |
283.50 g/mol |
IUPAC Name |
3-iodopyridine-2-carboximidamide;hydrochloride |
InChI |
InChI=1S/C6H6IN3.ClH/c7-4-2-1-3-10-5(4)6(8)9;/h1-3H,(H3,8,9);1H |
InChI Key |
WXILCGJDZAHDOY-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC(=C(N=C1)C(=N)N)I.Cl |
Origin of Product |
United States |
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